

An In-depth Technical Guide to Cation-Anion Interactions in Aluminum Chlorate

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Compound of Interest

Compound Name: Aluminum chlorate

Cat. No.: B096901

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Abstract

Aluminum chlorate, with the chemical formula $\text{Al}(\text{ClO}_3)_3$, is a compound of interest due to the interplay of ionic and covalent characteristics dictated by the high charge density of the aluminum cation and the molecular nature of the chlorate anion.[1] This technical guide provides a comprehensive overview of the cation-anion interactions in **aluminum chlorate**, drawing upon available spectroscopic data and structural information from analogous compounds. Due to a lack of direct crystallographic studies on **aluminum chlorate**, this guide synthesizes information from related aluminum compounds to infer the structural and interactive properties of both its hydrated and anhydrous forms. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development by detailing the expected molecular interactions, proposing likely structural arrangements, and outlining experimental protocols for further investigation.

Introduction

Aluminum chlorate is a white crystalline solid known to be highly soluble in water.[2][3][4] The fundamental interaction in this compound is the electrostatic attraction between the trivalent aluminum cation (Al^{3+}) and the polyatomic chlorate anion (ClO_3^-).[1] However, the nature of this interaction is nuanced by the high polarizing power of the Al^{3+} ion and the potential for both outer-sphere and inner-sphere coordination with the chlorate anion or solvent molecules.

Understanding these interactions is crucial for predicting the compound's stability, reactivity, and potential applications.

Cation-Anion Interactions in Aqueous Solution

In aqueous environments, the cation-anion interactions in **aluminum chloride** are predominantly governed by the hydration of the aluminum cation.

2.1. The Hexaaquaaluminium(III) Ion

Spectroscopic studies, particularly Raman spectroscopy, on aqueous solutions of aluminum salts, including those with similar anions like perchlorate, provide strong evidence for the formation of the hexaaquaaluminium(III) ion, $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$.^{[5][6]} In this complex, the aluminum cation is octahedrally coordinated to six water molecules. The primary interaction is a strong ion-dipole force between the Al^{3+} ion and the oxygen atoms of the water molecules.

Table 1: Spectroscopic Data for the Hexaaquaaluminium(III) Ion in Aqueous Solution^[6]

Vibrational Mode	Wavenumber (cm^{-1})	Assignment
$\nu_1(\text{a}_{1g})$	525	Symmetric Al-O stretch
$\nu_2(\text{e}_g)$	438	Al-O bend
$\nu_5(\text{f}_{2g})$	332	Al-O bend
$\nu_3(\text{f}_{1u})$ (IR active)	598	Asymmetric Al-O stretch

The Raman spectroscopic data indicate that the $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ ion is a thermodynamically stable species in solution, and there is no spectroscopic evidence for the formation of inner-sphere complexes where the chlorate anion directly displaces a coordinated water molecule.^[6] Therefore, in aqueous solutions of **aluminum chloride**, the interaction between the cation and anion is best described as an outer-sphere interaction, mediated by the hydration shell of the aluminum cation.

Outer-Sphere Interaction in Aqueous Aluminum Chlorate Solution

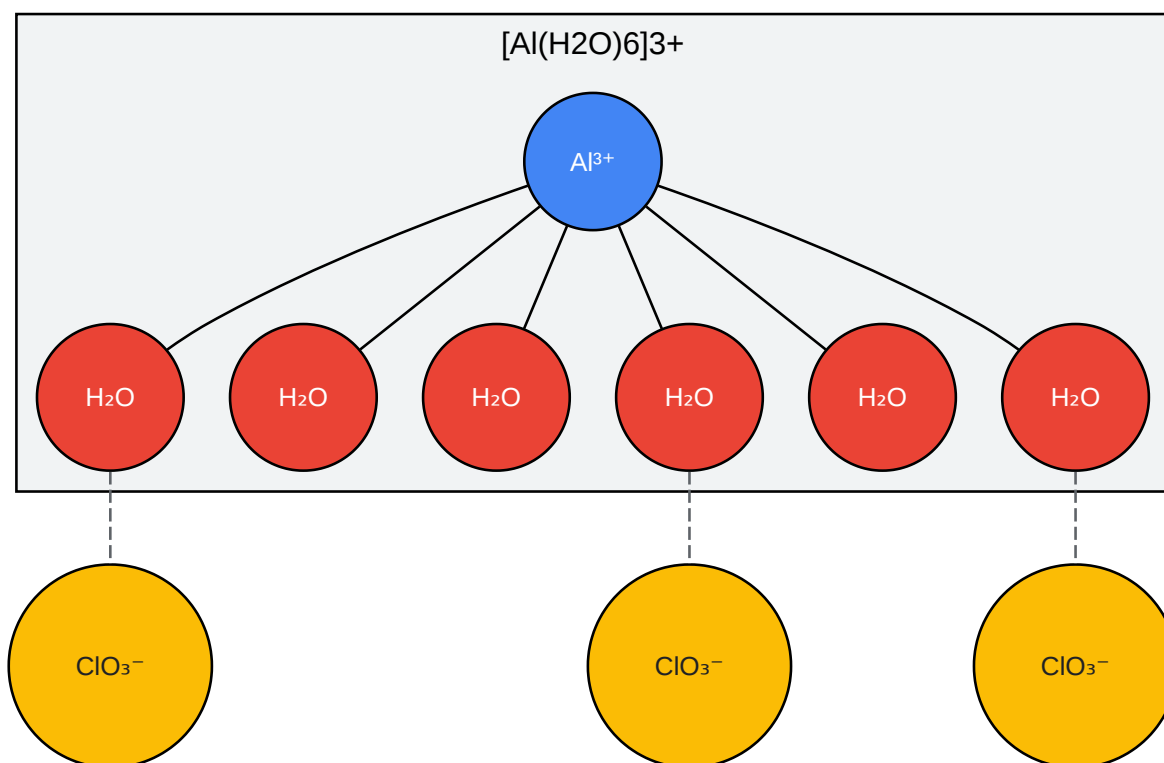
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Figure 1: Outer-sphere interaction in aqueous **aluminum chlorate**.

Solid-State Structure and Interactions

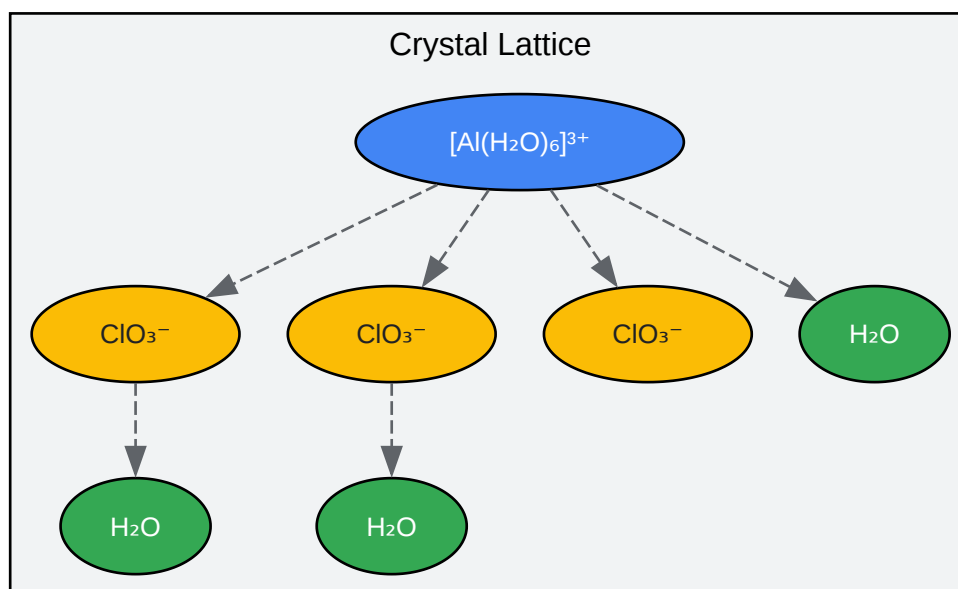
Direct experimental determination of the crystal structure of **aluminum chlorate** (anhydrous or hydrated) is not readily available in the published literature. However, we can infer likely structural arrangements by examining related compounds.

3.1. Hydrated **Aluminum Chlorate**

Aluminum chlorate is known to exist as a nonahydrate, $\text{Al}(\text{ClO}_3)_3 \cdot 9\text{H}_2\text{O}$.^[7] A plausible structure for this compound can be proposed based on the known crystal structure of aluminum perchlorate nonahydrate, $\text{Al}(\text{ClO}_4)_3 \cdot 9\text{H}_2\text{O}$.^[8] In this structure, the aluminum cation exists as the hexaaqua complex, $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$, with the perchlorate anions and additional water molecules occupying the interstitial spaces in the crystal lattice.

Given the similarities between the chlorate and perchlorate anions in terms of charge and polyatomic nature, it is highly probable that **aluminum chlorate** nonahydrate adopts a similar structure: $\text{--INVALID-LINK--}\cdot 3\text{H}_2\text{O}$. In this arrangement, the primary cation-anion interaction would be electrostatic attraction between the hydrated aluminum cation and the chlorate anions, mediated by hydrogen bonding with the coordinated and lattice water molecules.

Proposed Structure of Hydrated Aluminum Chlorate



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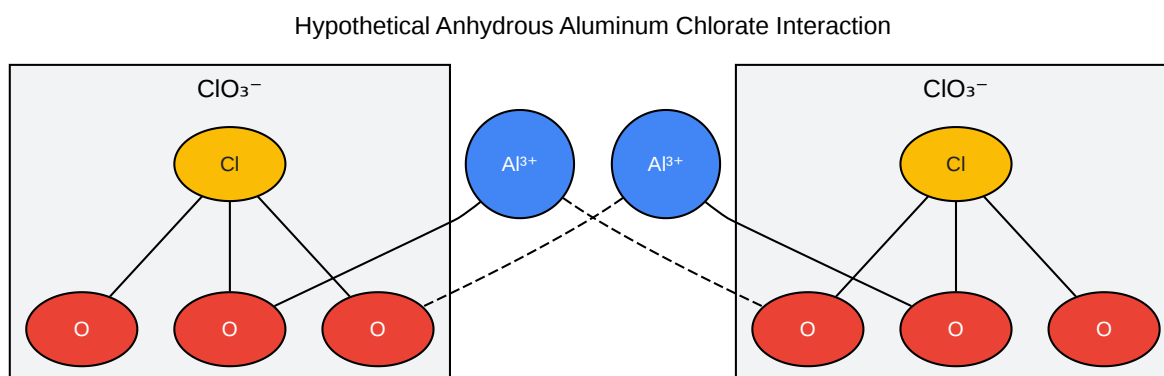
Figure 2: Proposed crystal lattice of $\text{--INVALID-LINK--}\cdot 3\text{H}_2\text{O}$.

3.2. Anhydrous **Aluminum Chlorate**

The structure of anhydrous **aluminum chlorate** is unknown. Anhydrous aluminum chloride (AlCl_3) exhibits multiple structural forms, including a layered crystalline structure where each aluminum center is octahedrally coordinated to six chloride ions.^{[9][10]} This suggests that anhydrous **aluminum chlorate** might also adopt a polymeric structure.

However, the chlorate anion is significantly larger and has a different geometry than the chloride anion. The interaction in anhydrous **aluminum chlorate** would likely involve direct coordination of the oxygen atoms of the chlorate anion to the aluminum cation. The extent of this coordination (monodentate, bidentate, or bridging) would determine the overall crystal

structure. Fajan's rules suggest that the $\text{Al}^{3+}\text{-ClO}_3^-$ bond will have a degree of covalent character due to the high charge of the cation and the polarizability of the anion.



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Figure 3: Hypothetical bridging interaction in anhydrous $\text{Al}(\text{ClO}_3)_3$.

Experimental Protocols for Structural Elucidation

To definitively determine the cation-anion interactions in solid **aluminum chlorate**, the following experimental protocols are recommended.

4.1. Synthesis and Crystal Growth

- **Synthesis of Hydrated Aluminum Chlorate:** React a stoichiometric amount of aluminum hydroxide with chloric acid. Alternatively, a salt metathesis reaction between aluminum sulfate and barium chlorate in aqueous solution, followed by filtration of the barium sulfate precipitate, can yield an aqueous solution of **aluminum chlorate**.
- **Crystal Growth:** Slow evaporation of a saturated aqueous solution of **aluminum chlorate** at room temperature can be attempted to grow single crystals suitable for X-ray diffraction.
- **Synthesis of Anhydrous Aluminum Chlorate:** This is expected to be challenging due to the oxidizing nature of the chlorate anion and the tendency for decomposition upon heating of

the hydrated salt. A potential route could involve the reaction of anhydrous aluminum chloride with a suitable chlorate salt in a non-aqueous solvent.

4.2. X-ray Crystallography

- Objective: To determine the precise atomic positions, bond lengths, bond angles, and crystal packing in both hydrated and anhydrous **aluminum chlorate**.
- Methodology:
 - Mount a suitable single crystal on a goniometer.
 - Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo K α or Cu K α).
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain the final crystallographic information.

Table 2: Hypothetical X-ray Crystallography Data for --INVALID-LINK--3.3H2O

Parameter	Expected Value/Range
Crystal System	Trigonal (based on <chem>Al(ClO4)3.9H2O</chem>)
Space Group	R3c (based on <chem>Al(ClO4)3.9H2O</chem>)
Al-O(water) bond length	~1.88 Å
Cl-O bond length	~1.49 Å
O-Cl-O bond angle	~109.5°
Coordination of Al ³⁺	Octahedral

4.3. Vibrational Spectroscopy (Raman and IR)

- Objective: To probe the vibrational modes of the chlorate anion and the Al-O bonds to understand the coordination environment in the solid state.
- Methodology:
 - Prepare a solid sample (e.g., as a KBr pellet for IR or in a capillary for Raman).
 - Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire the Raman spectrum using a Raman spectrometer with a suitable laser excitation source.
 - Analyze the positions and symmetries of the vibrational bands to infer the local environment of the chlorate anions and the coordination of the aluminum cation. Shifts in the chlorate vibrational frequencies compared to the free ion can indicate the strength of the interaction with the aluminum cation.

Conclusion

The cation-anion interactions in **aluminum chlorate** are highly dependent on the presence of water. In aqueous solutions, the interaction is characterized by an outer-sphere association between the stable hexaaquaaluminum(III) cation and the chlorate anions. In the solid hydrated form, a similar arrangement is expected, with the crystal lattice composed of $[\text{Al}(\text{H}_2\text{O})_6]^{3+}$ cations, ClO_3^- anions, and additional water molecules. The interactions in the anhydrous state are likely to be more complex, involving direct coordination of the chlorate anions to the aluminum cations, potentially leading to a polymeric structure with significant covalent character. The definitive elucidation of the solid-state structures requires further experimental investigation, for which this guide provides a foundational framework.

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